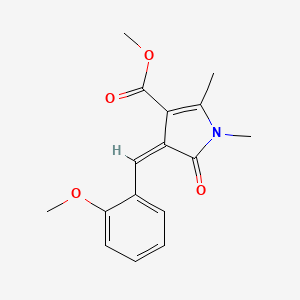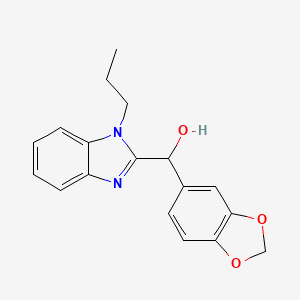![molecular formula C24H18N4O4 B5291824 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]acrylonitrile](/img/structure/B5291824.png)
2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]acrylonitrile is not fully understood. However, studies have suggested that it may inhibit the activity of specific enzymes that are essential for cell growth and division. This inhibition may lead to the death of cancer cells and the prevention of bacterial and fungal infections.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]acrylonitrile has minimal toxicity in vitro. It has also been shown to have a low affinity for human serum albumin, which may increase its bioavailability. Additionally, it has been studied for its potential to induce apoptosis in cancer cells and its ability to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]acrylonitrile is its potential as a new drug candidate. Its ability to inhibit cancer cell growth and prevent bacterial and fungal infections makes it a promising candidate for further development. However, its limitations include its low solubility in water and its potential to undergo metabolic degradation in vivo.
Direcciones Futuras
For research on 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]acrylonitrile include further studies on its mechanism of action and its potential as a new drug candidate. Additionally, studies on its pharmacokinetics and toxicity in vivo are needed to determine its potential for clinical use. Finally, research on its potential as an antibacterial and antifungal agent should be further explored.
Métodos De Síntesis
2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]acrylonitrile is synthesized using a multi-step reaction that involves the condensation of benzimidazole and 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde with malononitrile. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]acrylonitrile has potential applications in various scientific research fields. One of the primary applications is in the development of new drugs. This compound has been studied for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies. Additionally, it has been studied for its potential as an antibacterial and antifungal agent.
Propiedades
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4/c1-31-22-12-17(11-18(14-25)24-26-19-9-5-6-10-20(19)27-24)21(28(29)30)13-23(22)32-15-16-7-3-2-4-8-16/h2-13H,15H2,1H3,(H,26,27)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDXYHONPNXNCZ-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)[N+](=O)[O-])OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)[N+](=O)[O-])OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide](/img/structure/B5291755.png)
![6-iodo-3-methyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5291756.png)
![7-acetyl-3-(butylthio)-6-methyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5291767.png)
![4-[(6-methoxy-1H-benzimidazol-2-yl)thio]-3-nitrobenzaldehyde](/img/structure/B5291770.png)
![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5291777.png)
![N-(2-hydroxy-1-methylethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5291788.png)
![2-[(4-allyl-5-{[(1-naphthylmethyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5291798.png)

![4-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-3,6-dimethylisoxazolo[5,4-b]pyridine](/img/structure/B5291807.png)



![2-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5291832.png)
